4-Methylquinoline-8-thiol
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Overview
Description
4-Methylquinoline-8-thiol is a heterocyclic aromatic compound that belongs to the quinoline family. It is characterized by a quinoline ring system with a methyl group at the 4-position and a thiol group at the 8-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylquinoline-8-thiol typically involves the thiation of 4-methylquinoline derivatives. One common method includes the reaction of 4-chloro-8-methylquinoline with thiourea in boiling ethanol, which yields this compound . Another approach involves the use of phosphorus pentasulfide to convert 4-hydroxy-8-methylquinoline to its thio-analogue .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of recyclable catalysts and green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Methylquinoline-8-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Thiourea, phosphorus pentasulfide, and other nucleophiles.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-Methylquinoline-8-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 4-Methylquinoline-8-thiol is primarily related to its ability to interact with biological molecules through its thiol group. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes. The quinoline ring system also contributes to its biological activity by facilitating interactions with DNA and proteins .
Comparison with Similar Compounds
8-Hydroxyquinoline: Similar structure but with a hydroxyl group instead of a thiol group.
4-Chloro-8-methylquinoline: Similar structure but with a chloro group instead of a thiol group.
Uniqueness: 4-Methylquinoline-8-thiol is unique due to the presence of both a methyl group and a thiol group, which confer distinct chemical reactivity and biological activity. Its thiol group allows for specific interactions with metal ions and biological molecules, making it a valuable compound in various applications .
Properties
CAS No. |
13982-83-7 |
---|---|
Molecular Formula |
C10H9NS |
Molecular Weight |
175.25 g/mol |
IUPAC Name |
4-methylquinoline-8-thiol |
InChI |
InChI=1S/C10H9NS/c1-7-5-6-11-10-8(7)3-2-4-9(10)12/h2-6,12H,1H3 |
InChI Key |
JVQFOBRPSFFLJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC=C1)S |
Origin of Product |
United States |
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